

Ethyl 3-iodobenzoate CAS number and properties

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Compound of Interest

Compound Name: Ethyl 3-iodobenzoate

Cat. No.: B139552

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An In-depth Technical Guide to Ethyl 3-iodobenzoate

Ethyl 3-iodobenzoate is a halogenated aromatic ester widely utilized in organic synthesis.^[1] Its strategic importance lies in its role as a versatile building block for the introduction of a substituted phenyl ring in the development of complex molecules. For researchers and professionals in drug development, this compound serves as a key intermediate in the synthesis of pharmaceutical agents and other high-value chemical entities.^[2] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, tailored for a scientific audience.

Core Properties of Ethyl 3-iodobenzoate

The physical and chemical properties of **Ethyl 3-iodobenzoate** are critical for its handling, storage, and application in synthesis. The compound is a clear, colorless to light yellow or orange liquid.^[2] It is sensitive to light and should be stored in a dark place, sealed under dry, room temperature conditions.^[2]

A summary of its key quantitative properties is presented below.

Property	Value
CAS Number	58313-23-8[2][3][4]
Molecular Formula	C ₉ H ₉ IO ₂ [2][3][5]
Molecular Weight	276.07 g/mol [2]
Boiling Point	272 °C (lit.)[2]; 165-166 °C @ 24 mmHg[6]
Density	1.64 g/mL at 25 °C (lit.)[2]
Refractive Index (n _{20/D})	1.581 (lit.)[2]
Water Solubility	Not miscible[2]
Flash Point	>110 °C (>230 °F)[2]

Synthesis of Ethyl 3-iodobenzoate

Ethyl 3-iodobenzoate is typically synthesized via the esterification of 3-iodobenzoic acid with ethanol. This reaction can be facilitated by a coupling agent or carried out under acidic conditions (Fischer esterification).

Experimental Protocol: Synthesis via EDCI/DMAP Coupling

A common laboratory-scale synthesis involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[5]

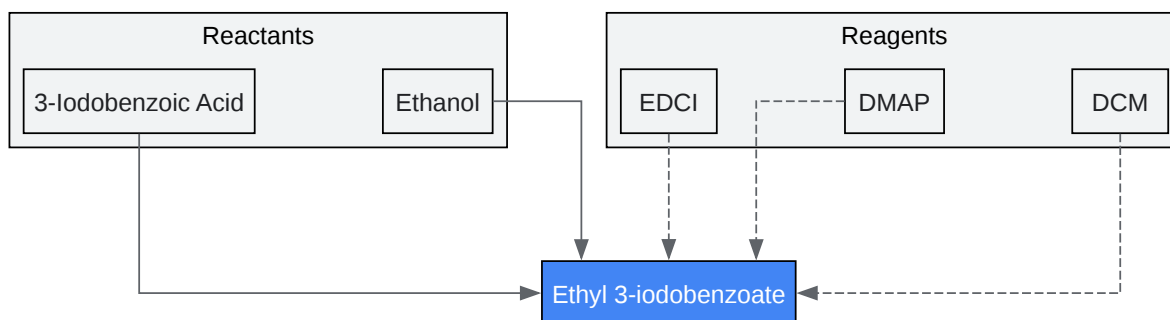
Materials:

- 3-Iodobenzoic acid (1.0 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq)
- 4-Dimethylaminopyridine (DMAP) (0.1 eq)
- Anhydrous Ethanol (solvent and reactant)

- Dichloromethane (DCM) (solvent)
- 1 N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask charged with a magnetic stir bar, add 3-iodobenzoic acid (1.0 eq), DCM, and ethanol.
- Cool the flask to 0 °C in an ice bath.
- Add EDCI (1.1 eq) and DMAP (0.1 eq) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **Ethyl 3-iodobenzoate**.[\[5\]](#)



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Synthesis of **Ethyl 3-iodobenzoate**.

Chemical Reactivity and Applications

The iodine substituent on the aromatic ring of **Ethyl 3-iodobenzoate** makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. It is frequently used in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry, particularly in the construction of complex molecular architectures found in pharmaceuticals and advanced materials.^[7]

Furthermore, **Ethyl 3-iodobenzoate** can be used to generate organometallic reagents, such as Grignard or organozinc compounds, which are powerful nucleophiles for subsequent reactions.^{[1][2]}

Application Example: Sonogashira Coupling

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. **Ethyl 3-iodobenzoate** is an ideal substrate for this reaction.

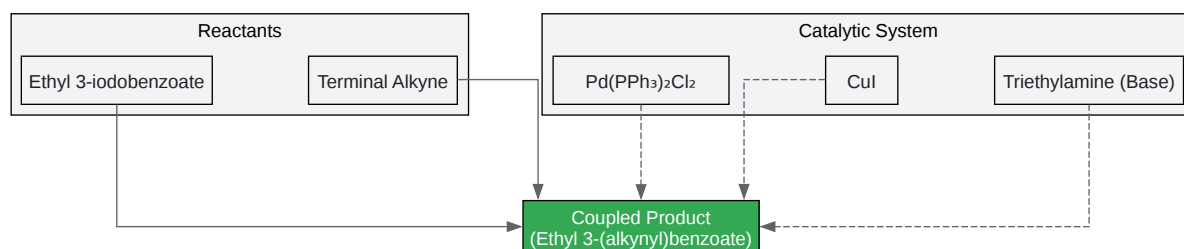
Experimental Protocol: Sonogashira Coupling of Ethyl 3-iodobenzoate

Materials:

- **Ethyl 3-iodobenzoate** (1.0 eq)
- Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.02 eq)
- Copper(I) iodide (CuI) (0.04 eq)
- Triphenylphosphine (PPh_3) (0.04 eq)
- Triethylamine (TEA) (solvent and base)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **Ethyl 3-iodobenzoate** (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 eq), CuI (0.04 eq), and PPh_3 (0.04 eq).
- Add anhydrous triethylamine via syringe.
- Add the terminal alkyne (1.2 eq) to the stirred suspension.
- Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours.^[7]
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
- Rinse the pad with an organic solvent like ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography to isolate the coupled product.



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Sonogashira coupling workflow.

Role in Drug Discovery and Development

Ethyl 3-iodobenzoate is a precursor in the synthesis of a range of biologically active molecules. Its utility has been demonstrated in the development of:

- Androgen Receptor Ligands: Used in the synthesis of novel ligands with a carborane core structure, which are investigated for their potential in treating prostate cancer.[1]
- Vasopressin Antagonists: Served as a starting material for nonpeptide arginine vasopressin antagonists, which have applications in managing conditions like hyponatremia and heart failure.[1]
- Substituted Quinolin-2(1H)-ones: Employed in palladium-catalyzed reactions to create complex quinolinone derivatives, a scaffold present in many therapeutic agents.[1]

The ability to easily functionalize the 3-position of the benzoate ring via cross-coupling reactions makes this compound a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in the drug discovery process.

Safety and Handling

Ethyl 3-iodobenzoate is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][6]

Precautionary Measures:

- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist.[6] Wash hands and any exposed skin thoroughly after handling.[6]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[6] Keep away from light.[2][8]
- First Aid:
 - Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[6]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
 - Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[6]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[6][9]

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